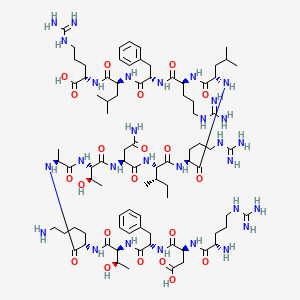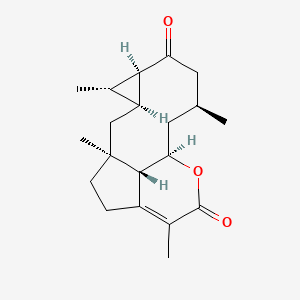
Clavirolide L
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Clavirolide L is a dolabellane-type diterpenoid isolated from the soft coral Clavularia viridis. This compound is notable for its unique structural characteristics, including a 1,11- and 3,5-fused tricyclic tetradecane scaffold. This compound has garnered significant attention due to its potent inhibition against HIV-1 without inhibiting the reverse transcriptase enzyme .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Clavirolide L involves the isolation of dolabellane-type diterpenoids from Clavularia viridis using molecular networking techniques. Chromatographic separation of the ethyl acetate fraction results in the isolation of this compound, among other clavirolides . The synthetic route typically includes steps such as conjugate addition-enolate trapping and enantioselective conjugate additions, which are crucial for constructing the tricyclic tetradecane scaffold .
Industrial Production Methods: The compound is primarily obtained through laboratory-scale isolation from marine sources, specifically the soft coral Clavularia viridis .
Chemical Reactions Analysis
Types of Reactions: Clavirolide L undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be employed to modify the oxidation state of specific atoms within the molecule.
Substitution: Substitution reactions can be used to replace certain functional groups with others, potentially altering the compound’s biological activity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield hydroxylated or carbonylated derivatives, while reduction could produce more saturated analogs.
Scientific Research Applications
Clavirolide L has a wide range of scientific research applications, including:
Chemistry: The compound serves as a model for studying the synthesis and reactivity of dolabellane-type diterpenoids.
Biology: this compound is used to investigate the biological activities of marine-derived natural products.
Medicine: Its significant inhibition against HIV-1 makes it a promising candidate for antiviral research
Mechanism of Action
Clavirolide L exerts its effects by inhibiting HIV-1 without targeting the reverse transcriptase enzyme. The exact molecular targets and pathways involved are still under investigation, but it is believed that this compound interferes with viral replication and assembly processes .
Comparison with Similar Compounds
Clavirolide G: Another dolabellane-type diterpenoid with similar structural features and biological activities.
Dolabelladienetriol: Known for its potent inhibition of HIV-1 replication through reverse transcriptase inhibition.
Uniqueness: Clavirolide L is unique due to its specific tricyclic tetradecane scaffold and its ability to inhibit HIV-1 without affecting the reverse transcriptase enzyme. This distinct mechanism of action sets it apart from other similar compounds, making it a valuable subject for further research .
Properties
Molecular Formula |
C20H28O3 |
|---|---|
Molecular Weight |
316.4 g/mol |
IUPAC Name |
(1S,3S,4S,5R,8S,10R,17S)-1,4,8,13-tetramethyl-11-oxatetracyclo[8.6.1.03,5.014,17]heptadec-13-ene-6,12-dione |
InChI |
InChI=1S/C20H28O3/c1-10-7-15(21)17-11(2)14(17)9-20(4)6-5-13-12(3)19(22)23-16(8-10)18(13)20/h10-11,14,16-18H,5-9H2,1-4H3/t10-,11+,14+,16-,17-,18+,20+/m1/s1 |
InChI Key |
SZYRDTBIDUQRMW-KUWPMKQLSA-N |
Isomeric SMILES |
C[C@H]1C[C@@H]2[C@@H]3C(=C(C(=O)O2)C)CC[C@]3(C[C@H]4[C@@H]([C@H]4C(=O)C1)C)C |
Canonical SMILES |
CC1CC2C3C(=C(C(=O)O2)C)CCC3(CC4C(C4C(=O)C1)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


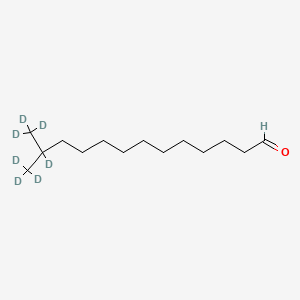
![Disodium;5-[[2,4-dihydroxy-3-[(2-hydroxy-5-nitrophenyl)diazenyl]phenyl]diazenyl]-4-hydroxy-3-[(4-nitrophenyl)diazenyl]naphthalene-2,7-disulfonate](/img/structure/B12380619.png)
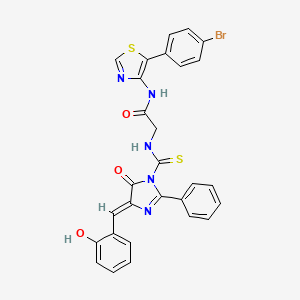
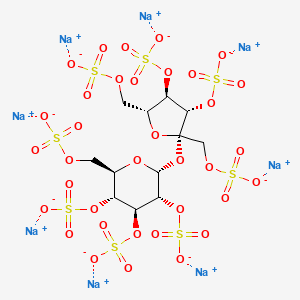

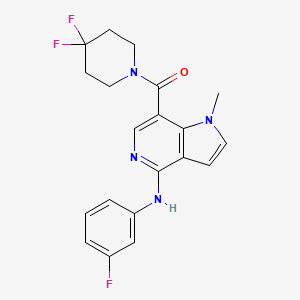
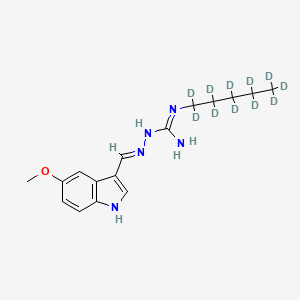
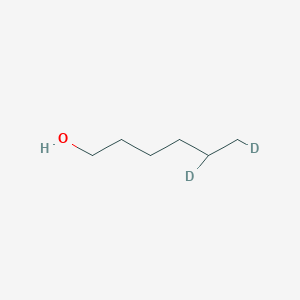
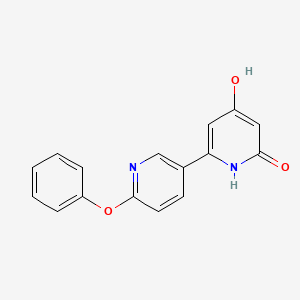
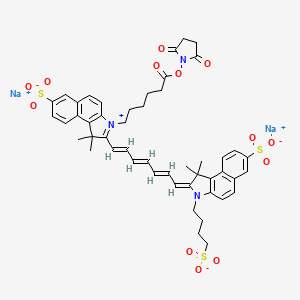

![1'-[(2,4-dichlorophenyl)methyl]-2-oxospiro[1H-indole-3,4'-piperidine]-5-carboxylic acid](/img/structure/B12380699.png)
